Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Description

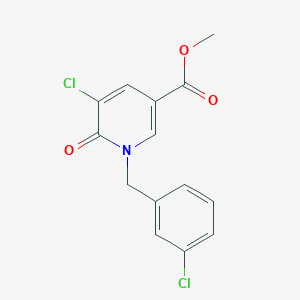

Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative characterized by a 3-chlorobenzyl group at the 1-position and a methyl ester at the 3-position of the pyridine ring. Its molecular formula is C₁₅H₁₂Cl₂NO₃, with a molecular weight of 325.17 g/mol. The presence of two chlorine atoms enhances its lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

IUPAC Name |

methyl 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMLTZNVQGOQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 100623-27-6) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes chloro and benzyl substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 300.14 g/mol. The compound's structure is depicted below:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| Similar Pyridine Derivative | S. aureus | Inhibitory |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes through various mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging : The presence of electron-donating groups enhances its capacity to neutralize reactive oxygen species.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.

Research on Antioxidant Properties

Another study assessed the antioxidant activity using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-chlorobenzyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets.

Functional Group Versatility :

- The carbaldehyde variant () serves as a reactive intermediate for synthesizing imine or hydrazone derivatives, highlighting the scaffold’s adaptability in combinatorial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.